molecular formula C22H18F5N3O3 B12382362 Glucosylceramide synthase-IN-4

Glucosylceramide synthase-IN-4

Cat. No.: B12382362
M. Wt: 467.4 g/mol
InChI Key: SSKQTFCHZGYFAG-FQEVSTJZSA-N
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Description

Glucosylceramide synthase-IN-4 is a potent inhibitor of glucosylceramide synthase, an enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes such as signaling, membrane structure, and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucosylceramide synthase-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of DMSO, PEG300, and Tween 80 as solvents and mixing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Glucosylceramide synthase-IN-4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.

Scientific Research Applications

Glucosylceramide synthase-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Glucosylceramide synthase-IN-4 exerts its effects by inhibiting the enzyme glucosylceramide synthase, thereby preventing the formation of glucosylceramide from ceramide and UDP-glucose. This inhibition disrupts the biosynthesis of glycosphingolipids, leading to alterations in cellular processes such as signaling and membrane structure . The molecular targets and pathways involved include the glycosphingolipid biosynthesis pathway and related signaling cascades.

Properties

Molecular Formula

C22H18F5N3O3

Molecular Weight

467.4 g/mol

IUPAC Name

5,6-difluoro-7-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-[(2S)-1,1,1-trifluoro-3-hydroxy-3-methylbutan-2-yl]-3H-isoindol-1-one

InChI

InChI=1S/C22H18F5N3O3/c1-10-28-29-18(33-10)12-6-4-11(5-7-12)15-16-13(8-14(23)17(15)24)9-30(19(16)31)20(21(2,3)32)22(25,26)27/h4-8,20,32H,9H2,1-3H3/t20-/m0/s1

InChI Key

SSKQTFCHZGYFAG-FQEVSTJZSA-N

Isomeric SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)[C@@H](C(C)(C)O)C(F)(F)F

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)C3=C4C(=CC(=C3F)F)CN(C4=O)C(C(C)(C)O)C(F)(F)F

Origin of Product

United States

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